molecular formula C15H10F3N5O2S2 B13055889 (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide

(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide

Cat. No.: B13055889
M. Wt: 413.4 g/mol
InChI Key: XABDKBMKUCPYNL-WSDLNYQXSA-N
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Description

(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiazole ring, a sulfonyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using sulfur trioxide or chlorosulfonic acid.

    Attachment of the Trifluoromethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenyl halide reacts with a suitable nucleophile.

    Formation of the Methanecarbohydrazonoylcyanide Moiety: This involves the reaction of a hydrazine derivative with a cyanide source under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide: shares similarities with other sulfonyl-containing compounds and thiazole derivatives.

    Cresol: A simpler aromatic compound with a hydroxyl group.

    Benzylamine: An aromatic amine with a simpler structure.

Uniqueness

What sets this compound apart is its combination of multiple functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10F3N5O2S2

Molecular Weight

413.4 g/mol

IUPAC Name

(1E)-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]ethanimidoyl cyanide

InChI

InChI=1S/C15H10F3N5O2S2/c1-9-13(7-20)14(23-26-9)27(24,25)8-12(6-19)22-21-11-4-2-10(3-5-11)15(16,17)18/h2-5,21H,8H2,1H3/b22-12+

InChI Key

XABDKBMKUCPYNL-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)C/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC(=NNC2=CC=C(C=C2)C(F)(F)F)C#N)C#N

Origin of Product

United States

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